1-(2-Ethoxyethyl)-2-methylindole belongs to the indole alkaloid family, distinguished by its bicyclic structure comprising a benzene ring fused to a pyrrole ring. The 2-methyl group enhances electron density at the indole’s C3 position, while the 1-(2-ethoxyethyl) substituent introduces steric bulk and polarity. This substitution pattern aligns with broader trends in indole chemistry, where N-alkylation and C2 methylation are common strategies to modulate bioavailability and target affinity.
While direct spectroscopic data for 1-(2-ethoxyethyl)-2-methylindole are limited in publicly available literature, analogous compounds provide a foundation for prediction. For example, 1-(methoxymethyl)-2-methylindole (PubChem CID: 65364760) exhibits:
Molecular dynamics simulations of related indoles reveal that the 2-ethoxyethyl chain adopts a gauche conformation, minimizing steric clashes with the methyl group. Density functional theory (DFT) calculations predict a dipole moment of ~2.5 D, indicating moderate polarity suitable for blood-brain barrier penetration.